2-Methylnaphthalene-1,4-diamine
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Overview
Description
2-Methylnaphthalene-1,4-diamine is an organic compound with the chemical formula C11H12N2. It is a synthetic analog of menadione, which exhibits vitamin K activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1,4-diamine can be synthesized from 2-methylnaphthalene or its close analogs. One common method involves the nitration of 2-methylnaphthalene followed by reduction to yield the diamine . The reaction conditions typically involve the use of concentrated nitric acid for nitration and hydrogen gas in the presence of a catalyst for reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The compound can also be produced by the reaction of 2-methylnaphthalene with hydrochloric acid to form its dihydrochloride salt, which is then converted to the free base .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnaphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Various substituted naphthylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological systems due to its structural similarity to vitamin K.
Medicine: Investigated for its potential use as a vitamin K analog in treating vitamin K deficiency.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methylnaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. As a vitamin K analog, it is believed to participate in the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity . This process is crucial for blood clotting and bone metabolism.
Comparison with Similar Compounds
Menadione: Another vitamin K analog with similar chemical properties.
Phylloquinone: The natural form of vitamin K1.
Menaquinone: The natural form of vitamin K2.
Uniqueness: 2-Methylnaphthalene-1,4-diamine is unique due to its synthetic origin and specific structural modifications that differentiate it from natural vitamin K compounds.
Properties
CAS No. |
83-68-1 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-methylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,12-13H2,1H3 |
InChI Key |
BCKLPBBBFNWJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)N |
Origin of Product |
United States |
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